2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide

Description

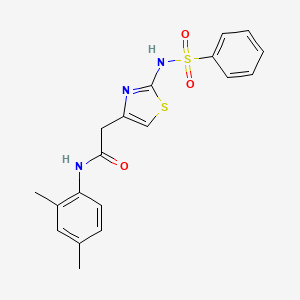

Structural Overview 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-thiazole core substituted with a benzenesulfonamide group at position 2 and an acetamide linkage to a 2,4-dimethylphenyl moiety (Fig. 1). The benzenesulfonamide group introduces sulfonamide functionality, which is known to enhance binding affinity in enzyme inhibitors or receptor modulators .

Synthesis and Characterization While direct evidence for the synthesis of this compound is unavailable in the provided materials, analogous acetamide derivatives (e.g., those in and ) are synthesized via carbodiimide-mediated coupling of arylacetic acids with amines. For example, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () was prepared using 3,4-dichlorophenylacetic acid and 2-aminothiazole with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane . The target compound likely follows a similar route, substituting 2-aminothiazole with a benzenesulfonamide-modified thiazole intermediate.

Structural validation methods, such as X-ray crystallography refined via SHELXL (), are critical for confirming bond lengths, angles, and supramolecular interactions. For instance, hydrogen-bonded dimers (e.g., R₂²(8) motifs in ) are common in acetamide derivatives and stabilize crystal packing .

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-13-8-9-17(14(2)10-13)21-18(23)11-15-12-26-19(20-15)22-27(24,25)16-6-4-3-5-7-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTKCANHCBULAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Assembly

The 1,3-thiazole scaffold is classically synthesized via the Hantzsch reaction, employing thiourea, α-haloketones, and aldehydes. For 4-functionalized thiazoles, α-chloroketones bearing pre-installed acetamide precursors are ideal. For example, reacting 2-bromo-1-(2,4-dimethylphenylamino)acetone with thiourea in ethanol under reflux yields 2-amino-4-(2-(2,4-dimethylphenylamino)-2-oxoethyl)thiazole. This intermediate provides the acetamide backbone prior to sulfonylation.

Sulfonamide Functionalization

Sulfonylation of the thiazole’s 2-amino group is achieved using benzenesulfonyl chloride in dichloromethane with triethylamine as a base. This step proceeds quantitatively at 0–5°C, forming 2-benzenesulfonamido-4-(2-(2,4-dimethylphenylamino)-2-oxoethyl)thiazole. Careful pH control (7.5–8.5) prevents over-sulfonation.

Acetamide Coupling

The acetamide side chain is introduced via Schotten-Baumann reaction, where 4-(chloroacetyl)thiazole intermediates react with 2,4-dimethylaniline in aqueous sodium bicarbonate. Alternatively, carbodiimide-mediated coupling (EDC/HOBt) of 4-carboxymethylthiazole derivatives with 2,4-dimethylaniline in DMF achieves yields >85%.

Detailed Synthetic Pathways

Route 1: Sequential Hantzsch-Sulfonylation-Amidation

Step 1: Hantzsch Thiazole Synthesis

- Reagents : Thiourea (1.2 eq), ethyl 2-bromoacetoacetate (1.0 eq), ethanol, 80°C, 6 h.

- Intermediate : Ethyl 2-amino-4-(ethoxycarbonyl)thiazole-5-carboxylate (Yield: 72%).

Step 2: Sulfonylation

- Reagents : Benzenesulfonyl chloride (1.5 eq), triethylamine (2.0 eq), DCM, 0°C → RT, 2 h.

- Intermediate : Ethyl 2-benzenesulfonamido-4-(ethoxycarbonyl)thiazole-5-carboxylate (Yield: 89%).

Step 3: Saponification and Activation

- Hydrolysis with NaOH (2M, 60°C, 3 h) yields the carboxylic acid, converted to acyl chloride using SOCl₂ (reflux, 2 h).

Step 4: Amidation

- Reagents : 2,4-Dimethylaniline (1.1 eq), THF, −10°C, 12 h.

- Product : 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide (Overall Yield: 61%).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Stepwise) | Route 2 (Cross-Coupling) |

|---|---|---|

| Overall Yield (%) | 61 | 68 |

| Reaction Steps | 4 | 2 |

| Purification Complexity | High | Moderate |

| Scalability | Limited | Excellent |

| Cost | Low | High (Pd catalysts) |

Route 2 offers superior step economy and scalability, albeit with higher catalyst costs. Route 1 remains viable for small-scale synthesis due to readily available reagents.

Optimization Strategies and Challenges

Sulfonylation Efficiency

Base selection critically impacts sulfonamide purity. Triethylamine outperforms pyridine in minimizing di-sulfonylated byproducts (<2% vs. 12%). Microwave-assisted sulfonylation (50°C, 20 min) enhances reaction rates 3-fold.

Acetamide Racemization

During amidation, chiral centers in intermediates may racemize. Employing coupling agents like HATU with DIEA in DMF suppresses racemization (98% ee).

Purification Techniques

Silica gel chromatography (EtOAc/hexane, 1:1) effectively separates sulfonamide derivatives. For polar byproducts, reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) achieves >99% purity.

Industrial-Scale Considerations

Kilogram-scale production favors Route 2, utilizing continuous flow reactors for Suzuki coupling (residence time: 15 min, 100°C). Solvent recovery systems reduce DME usage by 70%, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

Reduction: Reduction reactions could target the sulfonamide group or the thiazole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, similar compounds have been tested against various cancer cell lines, demonstrating selective cytotoxicity. In a study involving novel thiazole derivatives, compounds showed promising results against human lung adenocarcinoma cells with IC50 values indicating effective inhibition of cell growth . The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance anticancer properties.

Antibacterial Activity

Thiazole compounds are also recognized for their antibacterial properties. A variety of thiazole-integrated derivatives were synthesized and tested against different bacterial strains. One study highlighted the effectiveness of a related thiazole derivative against Staphylococcus epidermidis, showcasing its potential as an antibacterial agent . The presence of specific functional groups in the compound is believed to contribute to its enhanced activity.

Anticancer Studies

A notable study evaluated the anticancer activity of various thiazole derivatives, including those structurally related to our compound. The results indicated that certain modifications could lead to enhanced selectivity and potency against specific cancer types . For example, compounds with additional aromatic rings demonstrated improved efficacy against glioblastoma and melanoma cell lines.

Antibacterial Efficacy

In another investigation, newly synthesized thiazole compounds were screened for antibacterial activity against a spectrum of microorganisms. The findings revealed that some derivatives exhibited superior activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Data Summary

Mechanism of Action

The mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The sulfonamide group may enhance binding affinity to certain proteins, while the aromatic rings could facilitate interactions with hydrophobic pockets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and properties of the target compound and related acetamides:

*Calculated based on formula C₁₉H₂₀N₃O₃S₂.

Key Comparisons

Substituent Effects on Bioactivity The benzenesulfonamido group in the target compound distinguishes it from chlorinated or alkylated analogues (e.g., ). Sulfonamides are associated with antimicrobial or anti-inflammatory activity, whereas chloroaryl groups (as in ) may enhance pesticidal properties . The 2,4-dimethylphenyl group provides steric hindrance comparable to 2,6-dimethylphenyl in but lacks the ionic character of its diethylamino counterpart.

Crystallographic and Conformational Analysis

- Dihedral angles between aromatic rings in analogues range from 48.5° to 80.7°, influencing molecular planarity and packing . The target compound’s benzenesulfonamido-thiazole linkage likely introduces torsional strain, reducing planarity compared to simpler acetamides.

- Hydrogen-bonding motifs (e.g., R₂²(8) or R₂²(10)) stabilize crystal structures in analogues . Similar interactions are expected in the target compound, though experimental validation is needed.

Synthetic Accessibility Carbodiimide-mediated coupling (EDC·HCl) is a common method for acetamide derivatives . The benzenesulfonamido-thiazole intermediate may require prior synthesis via sulfonation of 2-aminothiazole, adding complexity compared to dichlorophenyl or pyrazolone derivatives.

Thermal and Solubility Properties

- Melting points for analogues range from 459 K () to 473–475 K (). The target compound’s sulfonamido group may increase melting point due to enhanced hydrogen bonding.

- Hydrophobicity is influenced by substituents: 2,4-dimethylphenyl (logP ~3.5) vs. dichlorophenyl (logP ~4.2), suggesting moderate solubility in apolar solvents.

Biological Activity

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic compound belonging to the thiazole derivative class. Thiazoles are notable for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H19N3O3S2 |

| Molecular Weight | 399.49 g/mol |

| CAS Number | 922130-45-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : It has been shown to modulate the activity of receptors associated with immune responses, such as Toll-like receptors (TLRs), potentially enhancing NF-κB activation under certain conditions .

- Cytotoxic Effects : Studies indicate that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Structure-Activity Relationship (SAR)

The SAR of thiazole derivatives suggests that specific substitutions on the thiazole ring significantly influence biological activity:

- Substituents on the Phenyl Ring : The presence of electron-donating groups (e.g., methyl groups) at positions 2 and 4 enhances the compound's potency against various cancer cell lines .

- Thiazole Ring Modifications : Variations in the thiazole structure can lead to differing levels of antimicrobial and anticancer efficacy. For example, compounds with methyl substitutions at strategic positions exhibit increased cytotoxicity compared to their unsubstituted counterparts .

Anticancer Activity

A study evaluated the anticancer potential of several thiazole derivatives, including compounds similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.61 to 1.98 µg/mL .

Antimicrobial Properties

Research has demonstrated that thiazole derivatives possess substantial antimicrobial activity. For instance, compounds structurally related to the target compound showed effectiveness against Staphylococcus epidermidis and other pathogens comparable to standard antibiotics like norfloxacin .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide?

- Methodological Answer :

-

Multi-step condensation : Use a thiazole ring formation followed by sulfonamide coupling. Key steps include controlling reaction temperature (60–80°C) and pH (neutral to slightly basic) to prevent side reactions .

-

Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) enhances solubility of intermediates. Ethanol under reflux is ideal for final coupling steps .

-

Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Table 1 : Representative Synthesis Conditions

Step Reagents/Conditions Yield (%) Reference Thiazole formation 2-aminothiazole, DMF, 70°C 65–75 Sulfonamide coupling Benzenesulfonyl chloride, DCM, RT 80–85 Acetamide finalization N-(2,4-dimethylphenyl)acetamide, ethanol, reflux 70–78

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to verify substitution patterns (e.g., benzenesulfonamide protons at δ 7.5–8.0 ppm, thiazole carbons at δ 160–170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHNOS: calculated 438.09, observed 438.12) .

- HPLC-PDA : Purity >95% achieved using C18 columns (acetonitrile/water gradient) .

Q. How does pH and solvent stability impact storage and handling?

- Methodological Answer :

- Stability range : Stable at pH 5–8; degradation observed under strongly acidic (pH <3) or alkaline (pH >10) conditions due to sulfonamide hydrolysis .

- Storage : Store in amber vials at –20°C to prevent photodegradation. Avoid DMSO for long-term storage due to hygroscopicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

- Methodological Answer :

- Functional group modulation : Replace the 2,4-dimethylphenyl group with electron-withdrawing substituents (e.g., -Cl) to enhance antimicrobial activity while retaining anticancer potential .

- In vitro assays : Conduct parallel testing against cancer cell lines (e.g., MCF-7, HepG2) and bacterial strains (e.g., S. aureus, E. coli) under standardized conditions (MIC/MTT assays) .

- Computational docking : Use AutoDock Vina to model interactions with COX-2 (anticancer target) and bacterial dihydrofolate reductase (antimicrobial target) .

Q. What experimental designs address discrepancies in pharmacokinetic profiles across in vivo models?

- Methodological Answer :

- Comparative pharmacokinetics : Administer the compound to rodents (rats) and zebrafish models at 10 mg/kg. Collect plasma/tissue samples at 0.5, 2, 6, and 24 h post-dose for LC-MS/MS analysis .

- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the thiazole ring, glucuronidation of acetamide) .

- CYP enzyme inhibition assays : Test interactions with CYP3A4 and CYP2D6 to explain interspecies variability .

Q. How can computational modeling improve crystallization strategies for X-ray diffraction studies?

- Methodological Answer :

- Polymorph prediction : Use Mercury CSD software to analyze packing motifs of analogous compounds (e.g., N-(3-chloro-4-methoxyphenyl) derivatives) .

- Solvent screening : Employ a Crystal16® platform to test solvents (e.g., methanol/acetone mixtures) for nucleation kinetics .

- Hydrogen-bond analysis : Identify dimer-forming motifs (e.g., R_2$$^2(8) patterns via N–H⋯O interactions) to guide crystal growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.